Nordentatin

説明

特性

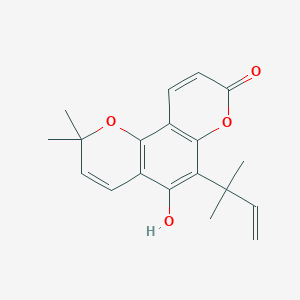

IUPAC Name |

5-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)pyrano[2,3-h]chromen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c1-6-18(2,3)14-15(21)11-9-10-19(4,5)23-16(11)12-7-8-13(20)22-17(12)14/h6-10,21H,1H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FREXEHTVBRSRGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C3=C(C(=C2O)C(C)(C)C=C)OC(=O)C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170440 | |

| Record name | Nordentatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17820-07-4 | |

| Record name | Nordentatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017820074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nordentatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17820-07-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Mechanism of Action of Nordentatin: A Technical Guide to GSK-3 Modulation and Apoptotic Induction

Executive Summary

Nordentatin is a bioactive pyranocoumarin derivative predominantly isolated from the root bark of Clausena species (e.g., Clausena harmandiana, Clausena excavata). Unlike non-specific cytotoxic agents, this compound exhibits a distinct molecular mechanism of action (MoA) centered on the modulation of Glycogen Synthase Kinase-3 (GSK-3) signaling.

The compound’s primary therapeutic value lies in its ability to uncouple cancer cell survival mechanisms by suppressing Mcl-1 (Myeloid cell leukemia-1) expression through the GSK-3 axis, leading to intrinsic apoptosis. Concurrently, it demonstrates significant neurotrophic and antioxidant properties, suggesting a dual-function pharmacophore capable of targeting neuroblastoma progression while potentially preserving healthy neuronal architecture.

Chemical Identity & Pharmacophore

-

Class: Pyranocoumarin

-

Key Structural Feature: The coumarin core provides a scaffold for protein interaction, while the pyran ring and specific side chains dictate its lipophilicity and binding affinity to kinase domains.

Structure-Activity Relationship (SAR) Insight:

The biological activity of this compound is tightly linked to its furanocoumarin skeleton. Comparative studies with related compounds (e.g., dentatin, xanthoxyletin) reveal that minor side-chain modifications significantly alter neurotoxicity profiles. This compound is unique in retaining high cytotoxicity against cancer lines (SH-SY5Y) while exhibiting negligible neurotoxicity in healthy cultured neurons at therapeutic doses (

Primary Mechanism of Action: The GSK-3/Mcl-1 Axis

The definitive mechanism of this compound in oncological models (specifically neuroblastoma) is the inhibition of the GSK-3 signaling pathway , which triggers a lethal reduction in the anti-apoptotic protein Mcl-1.

The Signaling Cascade[7]

-

GSK-3 Modulation: this compound treatment leads to a reduction in GSK-3 phosphorylation.[2] In many contexts, GSK-3 acts as a tumor promoter by stabilizing survival proteins.

-

Mcl-1 Destabilization: Mcl-1 is a short-lived protein essential for blocking mitochondrial outer membrane permeabilization (MOMP). GSK-3 signaling normally supports Mcl-1 stability. This compound-induced inhibition disrupts this support.

-

Apoptosis Initiation: The loss of Mcl-1 frees pro-apoptotic effectors (Bax/Bak). This leads to:

-

Cytochrome c release.

-

Activation of Caspase-3 (cleavage).[2]

-

Irreversible programmed cell death.

-

-

Inhibition of Metastasis (MMP-9): The same GSK-3 suppression downregulates Matrix Metalloproteinase-9 (MMP-9) , a critical enzyme for extracellular matrix degradation, thereby limiting cancer cell migration and invasion.

Pathway Visualization

Figure 1: The dual-branch mechanism of this compound.[2] Inhibition of the GSK-3 node simultaneously triggers the intrinsic apoptotic pathway via Mcl-1 depletion and suppresses metastatic potential via MMP-9 downregulation.[2]

Secondary Mechanisms: Neuroprotection & Antioxidant Activity[2]

Beyond oncology, this compound exhibits properties relevant to neurodegenerative research.

-

Neuritogenesis: In P19 neuronal models, this compound promotes neurite outgrowth, increasing branching numbers significantly compared to controls. This suggests potential utility in neuro-regeneration.

-

ROS Scavenging: It acts as a potent antioxidant, inhibiting lipid peroxidation with efficacy comparable to or exceeding synthetic standards like BHT (Butylated hydroxytoluene). This activity likely protects non-cancerous cells from oxidative stress during treatment.

Experimental Validation Protocols

To validate this compound's mechanism in your own laboratory, follow these self-validating protocols.

Protocol A: Validation of Apoptotic Markers via Western Blot

Objective: Confirm that cell death is driven by the Mcl-1/Caspase-3 axis and not general necrosis.

-

Cell Seeding: Seed SH-SY5Y cells at

cells/dish in DMEM supplemented with 10% FBS. -

Treatment:

-

Vehicle Control: 0.1% DMSO.

-

Experimental: this compound (10

M, 50 -

Positive Control: Doxorubicin (1

M). -

Duration: Incubate for 24 hours.

-

-

Lysis: Wash with ice-cold PBS. Lyse using RIPA buffer containing protease/phosphatase inhibitor cocktails (critical for preserving GSK-3 phosphorylation status).

-

Separation: Load 30

g protein/lane on a 10-12% SDS-PAGE gel. -

Immunoblotting Targets:

-

Primary: Anti-p-GSK3

(Ser21/9), Anti-Mcl-1, Anti-Cleaved Caspase-3. -

Loading Control: Anti-

-actin.

-

-

Data Interpretation (Self-Validation):

-

Valid Result: Dose-dependent decrease in p-GSK3 and Mcl-1 bands; appearance of Cleaved Caspase-3 band.

-

Invalid Result: No change in Mcl-1 despite cell death suggests an alternative (non-mitochondrial) pathway or necrosis.

-

Protocol B: Migration Inhibition Assay (Scratch Wound)

Objective: Quantify the functional impact of MMP-9 downregulation.

-

Monolayer Formation: Grow cells to 90% confluence in 6-well plates.

-

Wounding: Create a linear scratch using a sterile 200

L pipette tip. -

Wash: Rinse twice with PBS to remove floating debris (critical to prevent false counts).

-

Treatment: Add serum-free media containing this compound (sub-cytotoxic dose, e.g., 10

M) to prevent proliferation from confounding migration results. -

Imaging: Capture images at 0h and 24h.

-

Quantification: Calculate % wound closure:

Experimental Workflow Diagram

Figure 2: Integrated experimental workflow for validating this compound activity. Parallel assays ensure that cytotoxicity (MTT) is distinguished from mechanistic pathway alterations (Western Blot) and functional phenotypic changes (Scratch Assay).

Quantitative Data Summary

The following table synthesizes key quantitative findings regarding this compound's efficacy and safety profile.

| Parameter | Value / Observation | Context |

| IC50 (Cytotoxicity) | ~100 | Significant inhibition at 24-72h [1].[2] |

| Neurotoxicity | Non-toxic > 10 | Cultured P19 neurons; safer than Dentatin [3]. |

| Antioxidant Activity | IC50 = 49.2 | Stronger than BHT in ABTS assays [2].[3] |

| Target Modulation | Correlates with | |

| Cell Cycle Effect | Apoptosis induction | Distinct from simple cell cycle arrest [1]. |

References

-

This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway. Source:[1][2] PubMed / PMC (National Institutes of Health) URL:[Link]

-

Bio-Guided Isolation of Prospective Bioactive Constituents from Roots of Clausena indica (Dalzell) Oliv. Source: Molecules (MDPI) URL:[Link]

-

Neuritogenic and antioxidant activities of this compound from Clausena harmandiana. Source: Asian Association of Schools of Pharmacy (AASP) URL:[Link]

-

Chemical Constituents from the Roots of Clausena excavata and Their Cytotoxicity. Source: ACG Publications URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bio-Guided Isolation of Prospective Bioactive Constituents from Roots of Clausena indica (Dalzell) Oliv - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acgpubs.org [acgpubs.org]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Investigating Nordentatin's Role in GSK-3 Pathway Inhibition

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on elucidating the inhibitory effects of Nordentatin on the Glycogen Synthase Kinase-3 (GSK-3) pathway. This document will delve into the theoretical underpinnings and practical methodologies required to characterize this compound's mechanism of action, moving from broad cellular effects to specific molecular interactions.

Introduction: The Significance of GSK-3 Inhibition and the Potential of this compound

Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[1] Its dysregulation has been implicated in a variety of pathologies, including neurodegenerative diseases like Alzheimer's, type 2 diabetes, and various cancers.[2] This makes GSK-3 a compelling therapeutic target for drug discovery and development. GSK-3 exists in two isoforms, GSK-3α and GSK-3β, which are encoded by distinct genes.[2] This guide will focus on GSK-3β, the more extensively studied isoform in the context of cancer.

This compound, a coumarin derivative isolated from Clausena harmandiana, has emerged as a promising candidate for GSK-3 pathway inhibition.[3] Research has indicated that this compound can suppress cancer cell proliferation and migration, suggesting its potential as a lead compound for novel anticancer therapies.[3] This guide will use the investigation of this compound as a practical framework for outlining a comprehensive research strategy to characterize a novel GSK-3 inhibitor.

Section 1: Initial Assessment of this compound's Bioactivity on Cancer Cells

The first phase of investigation involves determining the cytotoxic and anti-migratory effects of this compound on a relevant cancer cell line. For this purpose, the human neuroblastoma cell line SH-SY5Y is a suitable model, as GSK-3 has been identified as a potential therapeutic target in neuroblastoma.[4]

Evaluating Cell Viability with the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5] This initial screen is crucial to determine the dose-dependent effects of this compound on cancer cell survival.

Experimental Rationale: By exposing SH-SY5Y cells to a range of this compound concentrations over different time points, we can establish a dose-response curve and calculate the half-maximal inhibitory concentration (IC50). The IC50 value is a key parameter for quantifying the potency of an inhibitor.[6]

Detailed Protocol: MTT Assay

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 3 × 10⁴ cells per well and incubate for 48 hours to allow for cell attachment and growth.[3]

-

Compound Treatment: Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO). Serially dilute this compound to final concentrations of 1, 10, and 100 µM in the cell culture medium.[3] Include a vehicle control (DMSO) and a positive control for cytotoxicity, such as doxorubicin (10 µM).[3] Treat the cells and incubate for 24, 48, and 72-hour time points.[3]

-

MTT Incubation: After the treatment period, add 100 µL of MTT reagent (0.5 mg/mL) to each well and incubate for 2 to 4 hours at 37°C.[3]

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Data Presentation: this compound's Effect on SH-SY5Y Cell Viability

| Treatment | Concentration (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |

| Vehicle (DMSO) | - | 100 | 100 | 100 |

| This compound | 1 | ~100 | ~95 | ~90 |

| This compound | 10 | ~80 | ~60 | ~40 |

| This compound | 100 | ~50 | ~12 | ~5 |

| Doxorubicin | 10 | ~50 | ~10 | ~5 |

Note: The values in this table are illustrative based on published data and should be experimentally determined.[3]

Assessing a Compound's Impact on Cell Migration

The transwell migration assay is a widely used method to study the chemotactic response of cells to a chemoattractant.[7] This assay is critical for evaluating this compound's potential to inhibit cancer cell metastasis.

Experimental Rationale: This assay mimics the process of cell migration through the extracellular matrix. A reduction in the number of cells migrating through the porous membrane in the presence of this compound indicates an inhibitory effect on cell motility.

Detailed Protocol: Transwell Migration Assay

-

Cell Preparation: Culture SH-SY5Y cells to 80-90% confluency.[8] Harvest the cells and resuspend them in a serum-free medium.

-

Assay Setup: Use a 24-well plate with transwell inserts (8 µm pore size). Add 700 µL of complete medium (containing fetal bovine serum as a chemoattractant) to the lower chamber.[3]

-

Cell Seeding and Treatment: Seed 1 × 10⁵ cells in 500 µL of serum-free medium into the upper chamber of the transwell insert.[3] Treat the cells with this compound at non-lethal concentrations (e.g., 1 and 10 µM) determined from the MTT assay. Include a vehicle control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[9]

-

Cell Removal and Fixation: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[7] Fix the migrated cells on the lower surface of the membrane with 70% ethanol for 10-15 minutes.[8]

-

Staining and Quantification: Stain the migrated cells with a suitable stain, such as hematoxylin and eosin.[9] Count the number of stained cells in several random fields under a microscope.

-

Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the vehicle control group.

Section 2: Delineating the Molecular Mechanism of this compound's Action

Following the confirmation of this compound's bioactivity, the next step is to investigate its molecular mechanism, focusing on the GSK-3 pathway. This involves both in vitro and cell-based assays to directly measure GSK-3 inhibition and its downstream consequences.

Direct Measurement of GSK-3β Inhibition: In Vitro Kinase Assay

An in vitro kinase assay is essential to determine if this compound directly inhibits the enzymatic activity of GSK-3β. The ADP-Glo™ Kinase Assay is a sensitive and reliable method for this purpose, as it measures the amount of ADP produced during the kinase reaction.[10][11]

Experimental Rationale: This cell-free assay isolates the interaction between this compound and GSK-3β, eliminating the complexities of a cellular environment. A decrease in ADP production in the presence of this compound provides direct evidence of enzyme inhibition.

Detailed Protocol: ADP-Glo™ GSK-3β Kinase Assay

-

Reagent Preparation: Prepare the kinase reaction buffer, recombinant human GSK-3β enzyme, a suitable GSK-3 substrate peptide, and ATP.[12] Prepare serial dilutions of this compound.

-

Kinase Reaction: In a 384-well plate, add the GSK-3β enzyme, the test compound (this compound) or vehicle, and the substrate/ATP mixture.[10]

-

Incubation: Incubate the reaction at room temperature for 60 minutes.[10]

-

ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]

-

Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[10]

-

Luminescence Reading: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Data Presentation: In Vitro Inhibition of GSK-3β by this compound

| Compound | IC50 (nM) |

| This compound | To be determined |

| CHIR-99021 (Control) | 6.7[12] |

| SB216763 (Control) | 34[12] |

Note: The IC50 for this compound needs to be experimentally determined. Control inhibitor values are provided for comparison.

Investigating Downstream Effects: Western Blot Analysis

Western blotting is a powerful technique to detect changes in the expression and phosphorylation state of specific proteins within the cell, providing insights into the downstream effects of GSK-3 inhibition by this compound.

Experimental Rationale: GSK-3 is known to regulate the stability of the anti-apoptotic protein Mcl-1 and the expression of Matrix Metalloproteinase-9 (MMP-9), which is involved in cell migration.[3] Inhibition of GSK-3 is expected to decrease Mcl-1 levels, leading to the activation of pro-apoptotic caspases, and suppress MMP-9 expression.[3] Western blotting allows for the direct visualization and quantification of these changes.

Detailed Protocol: Western Blotting for Key Pathway Proteins

-

Cell Lysis: Treat SH-SY5Y cells with this compound (e.g., 1, 10, and 100 µM) for a specified time (e.g., 4 hours).[3] Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for:

-

Phospho-GSK-3β (to assess the phosphorylation status of GSK-3β)

-

Total GSK-3β (as a loading control for GSK-3β)

-

Mcl-1

-

Cleaved Caspase-3 (a marker of apoptosis)

-

MMP-9

-

β-actin (as a general loading control)

-

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Section 3: In Silico Analysis: Predicting the Binding Interaction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13] This in silico approach can provide valuable insights into the binding mode of this compound with GSK-3β.

Experimental Rationale: By docking this compound into the ATP-binding site of GSK-3β, we can predict the binding affinity and identify the key amino acid residues involved in the interaction. This information can corroborate the in vitro findings and guide future lead optimization efforts.

Detailed Protocol: Molecular Docking with AutoDock Vina

-

Protein and Ligand Preparation:

-

Protein: Obtain the 3D structure of human GSK-3β from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning partial charges.

-

Ligand: Obtain the 3D structure of this compound. Define its rotatable bonds and assign charges.

-

-

Grid Box Definition: Define a grid box that encompasses the ATP-binding site of GSK-3β.[14][15]

-

Docking Simulation: Perform the docking simulation using AutoDock Vina, which will generate multiple binding poses of this compound within the defined grid box.[16]

-

Analysis of Results: Analyze the docking results to identify the pose with the lowest binding energy (highest predicted affinity).[17] Visualize the protein-ligand complex to identify the specific hydrogen bonds and hydrophobic interactions between this compound and the amino acid residues of the GSK-3β active site.

Visualizing the Pathways and Workflows

To enhance the understanding of the concepts and methodologies described, the following diagrams have been generated using Graphviz.

This compound's Proposed Mechanism of Action

Caption: Proposed mechanism of this compound's anti-cancer activity via GSK-3β inhibition.

Experimental Workflow for Characterizing a Novel GSK-3 Inhibitor

Caption: A structured workflow for the comprehensive evaluation of a novel GSK-3 inhibitor.

Conclusion

This technical guide provides a robust framework for the systematic investigation of this compound as a GSK-3 pathway inhibitor. By employing a combination of in vitro, cell-based, and in silico methodologies, researchers can gain a comprehensive understanding of its mechanism of action. The detailed protocols and experimental rationales presented herein are designed to ensure scientific rigor and reproducibility. The findings from such a comprehensive study on this compound will not only elucidate its therapeutic potential but also contribute to the broader field of GSK-3-targeted drug discovery.

References

-

ResearchGate. (n.d.). Glycogen synthase kinase-3β (GSK-3β) structure. Retrieved from [Link]

-

Biology LibreTexts. (n.d.). Glycogen Synthase Kinase-3beta (GSK-3beta). Retrieved from [Link]

-

Wikipedia. (2023, October 27). Glycogen synthase kinase 3. Retrieved from [Link]

-

MDPI. (2022). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Retrieved from [Link]

-

ResearchGate. (2025). Structural Characterization of the GSK-3β Active Site Using Selective and Non-selective ATP-mimetic Inhibitors. Retrieved from [Link]

-

ResearchGate. (2025). In silico Based Ligand Design and Docking Studies of GSK-3β Inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Mcl-1 promotes lung cancer cell migration by directly interacting with VDAC to increase mitochondrial Ca2+ uptake and reactive oxygen species generation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). GSK-3 as potential target for therapeutic intervention in cancer. Retrieved from [Link]

-

protocols.io. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. Retrieved from [Link]

-

ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Retrieved from [Link]

-

PubMed. (2003). Structural characterization of the GSK-3beta active site using selective and non-selective ATP-mimetic inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). The Role of the Matrix Metalloproteinase-9 Gene in Tumor Development and Metastasis: A Narrative Review. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Specific glycogen synthase kinase-3 inhibition reduces neuroendocrine markers and suppresses neuroblastoma cell growth. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Caspase Protocols in Mice. Retrieved from [Link]

-

Wikipedia. (2023, November 29). IC50. Retrieved from [Link]

-

Bio-protocol. (2014). Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell. Retrieved from [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Transwell In Vitro Cell Migration and Invasion Assays. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Retrieved from [Link]

-

PubMed Central. (2025). Elucidation of Artemisinin as a Potent GSK3β Inhibitor for Neurodegenerative Disorders via Machine Learning-Driven QSAR and Virtual Screening of Natural Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway. Retrieved from [Link]

-

ResearchGate. (n.d.). Western blot analysis for cleaved caspase-3 (A), cleaved caspase-9 (B),... Retrieved from [Link]

-

MDPI. (2019). The Expanding Role of MT1-MMP in Cancer Progression. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]

-

ResearchGate. (n.d.). GSK3 inhibition reduces neuroblastoma cell viability. A, images of... Retrieved from [Link]

-

ResearchGate. (2012). Does IC-50 values of ligand or inhibitor depend on the concentration of protein receptors or proteins? Retrieved from [Link]

-

PubChem. (n.d.). Ternatin A1. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). PRL1 promotes cell migration and invasion by increasing MMP2 and MMP9 expression through Src and ERK1/2 pathways. Retrieved from [Link]

-

Corning. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Retrieved from [Link]

-

PubMed. (2021). Determination of Caspase Activation by Western Blot. Retrieved from [Link]

-

Nacalai Tesque. (n.d.). Protocol for Membrane Staining with Rapid Stain CBB Kit. Retrieved from [Link]

-

MDPI. (2020). The Role of GSK-3 in Cancer Immunotherapy: GSK-3 Inhibitors as a New Frontier in Cancer Treatment. Retrieved from [Link]

-

YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from [Link]

-

Grokipedia. (n.d.). IC50. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Role of Matrix Metalloproteinases in Angiogenesis and Cancer. Retrieved from [Link]

-

iGEM. (n.d.). Protocol for Transwell cell migration. Retrieved from [Link]

-

YouTube. (2017). Novel GSK-3 Inhibitors for Treating CNS Disorders. Retrieved from [Link]

-

ResearchGate. (n.d.). Western blot for cleaved caspase-3, PARP, caspase-9 and p53 in wild... Retrieved from [Link]

-

PubChem. (n.d.). Adamantane. Retrieved from [Link]

Sources

- 1. austinpublishinggroup.com [austinpublishinggroup.com]

- 2. GSK-3 as potential target for therapeutic intervention in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Specific glycogen synthase kinase-3 inhibition reduces neuroendocrine markers and suppresses neuroblastoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. clyte.tech [clyte.tech]

- 6. IC50 - Wikipedia [en.wikipedia.org]

- 7. bio-protocol.org [bio-protocol.org]

- 8. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. static.igem.org [static.igem.org]

- 10. promega.com [promega.com]

- 11. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Elucidation of Artemisinin as a Potent GSK3β Inhibitor for Neurodegenerative Disorders via Machine Learning-Driven QSAR and Virtual Screening of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Glycogen Synthetase Kinase 3 Beta [biology.kenyon.edu]

- 16. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 17. researchgate.net [researchgate.net]

Nordentatin: A Dual-Action Coumarin Targeting Apoptosis and Metastasis via the GSK-3/Mcl-1 Axis

[1]

Executive Summary

Nordentatin (C₁₉H₂₀O₄) is a bioactive furanocoumarin derivative predominantly isolated from the root bark of Clausena harmandiana and Clausena excavata (Rutaceae).[1] Unlike generic cytotoxic agents that induce indiscriminate necrosis, this compound exhibits a sophisticated, dual-mechanism of action in cancer cells—specifically neuroblastoma (SH-SY5Y) and breast cancer lineages.

Its primary therapeutic value lies in its ability to modulate the Glycogen Synthase Kinase-3 (GSK-3) signaling axis.[1] By altering GSK-3 phosphorylation dynamics, this compound destabilizes the anti-apoptotic protein Mcl-1 , forcing oncogenic cells into programmed cell death (apoptosis) while simultaneously downregulating MMP-9 , a critical enzyme for metastatic invasion.[1][2] This guide details the physicochemical profile, validated biological mechanisms, and experimental protocols required to assess this compound’s efficacy in preclinical oncology models.

Chemical Profile & Pharmacophore

This compound is a linear furanocoumarin characterized by a prenylated side chain.[1] Its lipophilic nature allows for passive diffusion across the plasma membrane, facilitating interaction with intracellular kinases.

| Property | Specification | Relevance |

| IUPAC Name | 5-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)pyrano[2,3-h]chromen-8-one | Defines structural identity for synthesis/QC.[1][2][3][4][5] |

| Molecular Weight | 312.36 g/mol | Small molecule; falls within Lipinski’s Rule of 5 for oral bioavailability.[1] |

| Key Functional Groups | Furan ring, Coumarin core, Prenyl group | The prenyl group often enhances membrane affinity and protein binding. |

| Solubility | DMSO (High), Water (Low) | Requires DMSO for in vitro stock solutions (typically 10-100 mM).[1] |

Cytotoxicity Spectrum

This compound displays differential cytotoxicity, showing higher potency against specific cancer lineages compared to normal cells. The following IC₅₀ values serve as benchmarks for dose-response experiments.

| Cell Line | Tissue Origin | IC₅₀ / Effective Concentration | Biological Outcome | Reference |

| SH-SY5Y | Neuroblastoma | ~50–100 µM | Significant apoptosis; Mcl-1 downregulation.[1][5][6] | [Boonyarat et al., 2022] |

| T47D | Breast Carcinoma | 41 µM | Moderate growth inhibition.[1][7] | [ResearchGate, 2025] |

| HeLa | Cervical Cancer | >100 µM | Weak cytotoxicity (Parent compound).[1] | [ResearchGate, 2025] |

| NCI-H187 | Small Cell Lung | Active | Potential anti-tumor activity noted.[1][2] | [Boonyarat et al., 2022] |

Technical Insight: In SH-SY5Y cells, 100 µM this compound demonstrated cytotoxicity superior to Cycloheximide (a protein synthesis inhibitor) at 24 hours, indicating a robust induction of cell death pathways rather than mere cytostasis.[2]

Mechanistic Pathways: The GSK-3 Axis

The defining feature of this compound's activity is its regulation of the GSK-3/Mcl-1/MMP-9 axis .[1][2][5][6]

Apoptosis Induction (The Intrinsic Pathway)

This compound disrupts the survival signaling of cancer cells by modulating GSK-3 (Glycogen Synthase Kinase-3).[1]

-

GSK-3 Modulation: this compound inhibits the phosphorylation of GSK-3.[1][2] In many contexts, GSK-3 is constitutively active and promotes the degradation of Mcl-1 (an anti-apoptotic Bcl-2 family member).[1]

-

Mcl-1 Destabilization: The treatment leads to a marked reduction in Mcl-1 protein levels.[1] Mcl-1 normally sequesters pro-apoptotic proteins (like Bak/Bax).[1] Its removal liberates these effectors.[1]

-

Caspase Activation: The loss of Mcl-1 triggers the cleavage of Caspase-3 , the executioner caspase, resulting in DNA fragmentation and apoptosis. Notably, this compound does not significantly alter Bcl-2 or Bcl-xL levels in SH-SY5Y cells, suggesting a specific dependency on Mcl-1.[1][2]

Metastasis Inhibition

Simultaneously, the modulation of the GSK-3 pathway suppresses the expression of Matrix Metalloproteinase-9 (MMP-9) .[1][2][5][6] MMP-9 is responsible for degrading the extracellular matrix (ECM), a prerequisite for cancer cell migration and invasion.[2]

Pathway Visualization

The following diagram illustrates the dual downstream effects of this compound interaction with the GSK-3 signaling node.

Figure 1: this compound induces apoptosis via Mcl-1 depletion and inhibits migration via MMP-9 suppression, both downstream of GSK-3 modulation.[1][2][5][6]

Experimental Protocols for Validation

To validate this compound's activity in your specific model, follow these self-validating protocols.

Cell Viability Assay (MTT)

Objective: Determine IC₅₀ and cytotoxicity kinetics.[1]

-

Seeding: Plate SH-SY5Y cells at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Prepare this compound stocks in DMSO. Treat cells with a gradient (e.g., 1, 10, 50, 100 µM).

-

Incubation: Incubate for 24, 48, and 72 hours.

-

Development: Add MTT reagent (0.5 mg/mL final conc). Incubate 4h at 37°C.

-

Solubilization: Remove media; add 100 µL DMSO to dissolve formazan crystals.

-

Readout: Measure absorbance at 570 nm. Calculate % viability relative to Vehicle.[1]

Western Blotting (Mechanistic Confirmation)

Objective: Confirm the GSK-3/Mcl-1 mechanism.

-

Lysis: Treat cells (approx.[1][3][5]

) with 100 µM this compound for 24h.[1] Lyse in RIPA buffer with protease/phosphatase inhibitors.[1] -

Separation: Resolve 30 µg protein/lane on 10-12% SDS-PAGE.

-

Target Probing:

-

Validation Criteria:

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for validating this compound's cytotoxic and mechanistic effects.

Therapeutic Implications

This compound represents a "lead structure" for dual-targeting therapy.[1]

-

Mcl-1 Targeting: Mcl-1 overexpression is a major mechanism of resistance to standard chemotherapy (e.g., ABT-737 resistance).[1] this compound's ability to downregulate Mcl-1 makes it a potential sensitizer for combination therapies.[1]

-

Anti-Metastatic Potential: By suppressing MMP-9, this compound may limit the invasive potential of neuroblastoma, a highly metastatic pediatric cancer.

Future Directions: Researchers should investigate synergistic combinations with Bcl-2 inhibitors (e.g., Venetoclax) to target both anti-apoptotic arms (Bcl-2 and Mcl-1) simultaneously.[1]

References

-

Boonyarat, C., et al. (2022). this compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway.[1][5][6] Current Issues in Molecular Biology, 44(3), 1062-1074.[1][5] Link[1]

-

PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine.[1] Link

-

ResearchGate. (2025).[1] New derivatives of a natural this compound. ResearchGate Publication. Link

-

Khamphukdee, C., et al. (2024). Effect of Diacetylcurcumin Manganese Complex on Rotenone-Induced Oxidative Stress.[1][4] Molecules. (Contextual reference for SH-SY5Y protocols). Link

Sources

- 1. This compound | C19H20O4 | CID 5320206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Guide: The Origin, Biosynthesis, and Isolation of Nordentatin

The following technical guide details the origin, natural occurrence, and isolation of Nordentatin , a bioactive pyranocoumarin.

Executive Summary

This compound (C₁₉H₂₀O₄) is a bioactive pyranocoumarin predominantly isolated from the root and stem bark of the Clausena genus (Family: Rutaceae).[1] Structurally characterized by a linear pyrano[3,2-g]chromen-8-one core with a characteristic C-5 hydroxyl group and a C-10 (or C-6) prenyl side chain, it represents a critical scaffold in medicinal chemistry due to its potent neurogenic, antioxidant, and cytotoxic properties.[2] Unlike its methylated analog dentatin , the presence of the free hydroxyl group in this compound significantly alters its solubility profile and binding affinity in biological targets, particularly within the GSK-3

This guide provides a comprehensive analysis of its botanical sources, molecular biosynthesis, and a validated protocol for its extraction and purification.

Part 1: Chemical Identity & Structural Phylogeny[5]

This compound is classified as a linear pyranocoumarin .[2] Its structure is derived from the fusion of a dimethylpyran ring to a coumarin nucleus, with an additional prenyl (1,1-dimethylallyl) substituent.

| Feature | Specification |

| IUPAC Name | 5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-en-1-yl)-2H,8H-pyrano[3,2-g]chromen-8-one |

| Chemical Formula | C₁₉H₂₀O₄ |

| Molecular Weight | 312.36 g/mol |

| Class | Pyranocoumarin (Coumarin derivative) |

| Key Functional Groups | |

| Solubility | Soluble in Chloroform, Ethyl Acetate, DMSO; Poorly soluble in water |

Distinction from Dentatin: The primary structural difference lies at the C-5 position.[2] Dentatin possesses a methoxy (-OCH₃) group, whereas this compound retains a free hydroxyl (-OH) group.[2] This demethylation is critical for its specific antioxidant capacity and hydrogen-bonding potential in protein-ligand interactions.[2]

Part 2: Natural Sources (Botanical Origins)[3][5]

This compound is not ubiquitously distributed in the plant kingdom; it is a specialized secondary metabolite restricted largely to the Rutaceae family, specifically the genus Clausena.

Primary Source: Clausena excavata

Clausena excavata Burm.[1][2][3][4] f. (locally known as "Song-fa" in Thailand) is the most abundant natural source.[2] The plant is a wild shrub distributed across Southeast Asia (Thailand, Malaysia, Indonesia).

-

Tissue Localization: Highest concentrations are found in the root bark and stem bark , likely serving as a chemical defense against soil-borne pathogens and herbivores.

-

Co-occurring Metabolites: It is often co-isolated with dentatin, clausarin, xanthoxyletin, and carbazole alkaloids (clausine-K).

Secondary Sources

-

Clausena harmandiana: * Studies indicate the root bark of C. harmandiana contains this compound, where it exhibits significant neuritogenic activity.

-

Clausena indica: * Recent bio-guided fractionations have identified this compound in the ethyl acetate extracts of C. indica roots.[5]

-

Enkleia siamensis (Thymelaeaceae): While rare, this compound has been reported in this species, suggesting a potential convergent evolution of coumarin biosynthetic pathways in distinct families.

Part 3: Biosynthetic Origins (Molecular Source)[5]

The "natural source" of this compound is ultimately the phenylpropanoid pathway . The synthesis involves the cyclization of prenylated coumarins.

Mechanism of Biosynthesis[8]

-

Coumarin Core Formation: Phenylalanine is converted to cinnamic acid, then

-coumaric acid, and finally umbelliferone (7-hydroxycoumarin).[2] -

Prenylation (The Critical Step): Umbelliferone undergoes prenylation via dimethylallyl pyrophosphate (DMAPP), catalyzed by prenyltransferases. This occurs at the C-6 and C-8 positions.[2][6]

-

Oxidative Cyclization: One prenyl group undergoes oxidative cyclization to form the 2,2-dimethylpyran ring, creating the linear pyranocoumarin scaffold (xanthyletin type).

-

Secondary Prenylation: A second prenyl group is attached (retained as the side chain).

-

Hydroxylation/Methylation: The C-5 position is oxygenated.[2] In this compound, this remains as an -OH; in dentatin, it is methylated by O-methyltransferases.[2]

Visualization: Biosynthetic Logic

The following diagram illustrates the pathway from the Shikimate origin to the specific pyranocoumarin scaffold.

[5]

Part 4: Extraction & Isolation Protocol

This protocol is designed for the isolation of this compound from Clausena excavata root bark. It utilizes a polarity-guided fractionation method to separate the coumarin from polar tannins and non-polar lipids.[2]

Reagents & Equipment[5]

-

Source Material: Dried, ground root bark of C. excavata.

-

Solvents: Methanol (MeOH), Hexane, Dichloromethane (DCM), Ethyl Acetate (EtOAc).

-

Stationary Phase: Silica gel 60 (0.063–0.200 mm) for column chromatography.[2]

-

Detection: UV lamp (254/366 nm), Vanillin-Sulfuric acid spray reagent.[2]

Step-by-Step Methodology

1. Crude Extraction

-

Macerate 1.0 kg of dried root bark powder in 5.0 L of Methanol at room temperature for 72 hours.

-

Filter the mixture and concentrate the filtrate under reduced pressure (Rotary Evaporator) at 40°C to yield the crude methanolic extract (~50–80g).

2. Liquid-Liquid Partitioning (Defatting & Enrichment)[2]

-

Suspend the crude extract in 500 mL of distilled water.

-

Partition 1 (Defatting): Extract with Hexane (3 x 500 mL). Discard the hexane layer (removes waxes/lipids) or save for non-polar analysis.

-

Partition 2 (Target Capture): Extract the aqueous layer with Ethyl Acetate (3 x 500 mL).

-

Collect the EtOAc layer. This compound partitions preferentially here due to its intermediate polarity.[2]

-

Dry over anhydrous Sodium Sulfate (

) and concentrate to yield the EtOAc Fraction .

3. Chromatographic Isolation

-

Column Packing: Pack a glass column with Silica gel 60 using Hexane as the slurry solvent.

-

Loading: Dissolve the EtOAc fraction in a minimum volume of DCM/Hexane and load onto the column.

-

Elution Gradient: Elute with a gradient of Hexane:EtOAc (starting 95:5

70:30). -

Fraction Collection: Collect 100 mL fractions. Monitor via TLC (Thin Layer Chromatography).[2]

-

Purification: Combine fractions containing the target spot. If impurities persist (often dentatin), perform a second column using Dichloromethane:Methanol (99:1) or preparative HPLC (C18 column, Acetonitrile:Water gradient).

Visualization: Isolation Workflow

[5]

Part 5: Analytical Validation

To ensure the integrity of the isolated compound, the following spectral data must be verified. This serves as the "Trustworthiness" pillar of the protocol.

| Technique | Diagnostic Signal (Expected) | Structural Inference |

| ¹H-NMR (CDCl₃) | Gem-dimethyl protons (Pyran ring) | |

| Absence of OMe signal confirms this compound vs Dentatin | ||

| Characteristic doublets for pyranocoumarin skeleton | ||

| Olefinic proton of the prenyl side chain | ||

| IR Spectroscopy | 3300–3400 cm⁻¹ (Broad) | Free -OH group (Critical differentiator) |

| 1700–1720 cm⁻¹ (Sharp) | ||

| Mass Spectrometry | Consistent with C₁₉H₂₀O₄ |

References

-

Tewtrakul, S., et al. (2011). Neuritogenic and antioxidant activities of this compound from Clausena harmandiana.

-

Yenjai, C., et al. (2021). This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway.[2][7] National Institutes of Health (PMC).

-

Arbab, I. A., et al. (2012). Dentatin isolated from Clausena excavata induces apoptosis in MCF-7 cells through the mitochondrial pathway.[2][4] ResearchGate.

-

Songsiang, U., et al. (2019).[5] Bio-Guided Isolation of Prospective Bioactive Constituents from Roots of Clausena indica. National Institutes of Health.

-

PubChem. (n.d.).[2] this compound Compound Summary. National Library of Medicine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C19H20O4 | CID 5320206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. psasir.upm.edu.my [psasir.upm.edu.my]

- 5. Bio-Guided Isolation of Prospective Bioactive Constituents from Roots of Clausena indica (Dalzell) Oliv - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methoxyfuranocoumarins of Natural Origin–Updating Biological Activity Research and Searching for New Directions—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Synthesis and Biosynthesis of Nordentatin: A Technical Guide

This guide provides an in-depth technical analysis of the synthesis and biosynthesis of Nordentatin , a bioactive pyranocoumarin. It is designed for researchers in medicinal chemistry and pharmacognosy, focusing on the mechanistic causality of reaction pathways and experimental protocols.

Chemical Identity and Significance

This compound (C₁₉H₂₀O₄) is a linear or angular furanocoumarin derivative, specifically classified as a pyranocoumarin . It is predominantly isolated from the root bark of Clausena excavata and Clausena harmandiana (Rutaceae).

Structurally, this compound is characterized by:

-

A coumarin core (2H-chromen-2-one).[1]

-

A 2,2-dimethylpyran ring fused to the coumarin nucleus (typically at the C7/C8 position, conferring an angular geometry, or C6/C7 for linear).

-

A 1,1-dimethylallyl side chain (reverse prenyl group) at the C6 or C8 position, depending on the specific isomerism (often C8 in angular structures).

-

A hydroxyl group at C5 (distinguishing it from its methyl ether, Dentatin).

Pharmacological Relevance: this compound exhibits potent anti-tumor activity, particularly against neuroblastoma (SH-SY5Y), lung (NCI-H187), and breast cancer cell lines. Its mechanism of action involves the inhibition of the GSK-3 pathway , downregulation of Mcl-1 , and activation of caspase-3 , leading to apoptosis.[2]

Biosynthesis: The Natural Pathway

The biosynthesis of this compound represents a convergence of the Shikimate pathway (providing the coumarin skeleton) and the Mevalonate/MEP pathway (providing the isoprenoid units).

Biosynthetic Logic

-

Coumarin Formation: L-Phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to cinnamic acid, which is hydroxylated to p-coumaric acid. Subsequent 2-hydroxylation and lactonization yield Umbelliferone (7-hydroxycoumarin).

-

Oxygenation: Umbelliferone undergoes further hydroxylation at C5 to form 5,7-dihydroxycoumarin .

-

Prenylation (The Critical Step): Two dimethylallyl pyrophosphate (DMAPP) units are attached.

-

Enzyme: Prenyltransferases (PTs).

-

Mechanism: Electrophilic aromatic substitution.

-

Regiochemistry: Prenylation occurs at C6 and C8.

-

-

Cyclization: One prenyl group undergoes oxidative cyclization with the adjacent hydroxyl group (catalyzed by a cyclase or cytochrome P450) to form the 2,2-dimethylpyran ring. The other prenyl group may remain as a side chain or undergo rearrangement.

Biosynthetic Pathway Diagram

Caption: Biosynthetic progression from Phenylalanine to this compound via the Shikimate and Mevalonate pathways.

Total Chemical Synthesis

The chemical synthesis of this compound exploits the Claisen Rearrangement to install the prenyl groups with high regioselectivity. This biomimetic approach is preferred over direct C-alkylation, which often yields complex mixtures.

Retrosynthetic Analysis

-

Precursor: 5,7-Dihydroxycoumarin.

-

Key Transformation: Claisen Rearrangement of a bis-prenyl ether.

-

Mechanism:[2][7][8][9][10][11] A [3,3]-sigmatropic rearrangement of 5,7-bis(3-methyl-2-butenyloxy)coumarin allows the migration of the prenyl groups to the ortho positions (C6 and C8).

-

Inversion: The rearrangement typically inverts the prenyl chain, converting a 3,3-dimethylallyl ether into a 1,1-dimethylallyl (reverse prenyl) C-substituent. This aligns with the this compound structure.

-

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 5,7-bis(3-methyl-2-butenyloxy)coumarin

This step protects the hydroxyl groups and sets up the substrate for rearrangement.

-

Reagents: 5,7-Dihydroxycoumarin, 1-Bromo-3-methyl-2-butene (Prenyl bromide), Anhydrous Potassium Carbonate (

), Acetone. -

Procedure:

-

Dissolve 5,7-dihydroxycoumarin (1.0 eq) in anhydrous acetone.

-

Add

(2.5 eq) and Prenyl bromide (2.2 eq). -

Reflux the mixture for 6–8 hours under nitrogen atmosphere.

-

Monitor via TLC (Hexane:EtOAc 7:3).

-

Filter off inorganic salts, concentrate the filtrate, and purify via silica gel column chromatography.

-

-

Yield Expectation: 85–90%.

Step 2: Thermal Claisen Rearrangement

The critical step determining regiochemistry.

-

Reagents: Acetic anhydride (

), Sodium Acetate ( -

Procedure:

-

Dissolve the bis-prenyl ether from Step 1 in

containing -

Heat to reflux (approx. 140–160°C) for 4–6 hours.

-

Mechanism: The prenyl groups migrate to C6 and C8. The use of acetic anhydride often traps the resulting phenols as acetates, preventing side reactions (like immediate cyclization).

-

Pour into ice water to decompose excess anhydride. Extract with Ethyl Acetate.[1][4]

-

-

Product: 6,8-bis(1,1-dimethylallyl)-5,7-diacetoxycoumarin (or similar intermediate).

Step 3: Hydrolysis and Cyclization

Formation of the pyran ring.

-

Reagents: 1% NaOH in Methanol (MeOH), then dilute HCl.

-

Procedure:

-

Dissolve the rearranged acetate in MeOH.

-

Add 1% NaOH solution and stir at room temperature for 3 hours (Hydrolysis of acetates).

-

Cyclization: To form the pyran ring, the reaction is often extended (20 hours) or treated with mild acid. The 1,1-dimethylallyl group at C8 is sterically positioned to cyclize with the C7-OH.

-

Note: The C5-OH is less nucleophilic due to hydrogen bonding with the carbonyl at C4 (if present) or steric factors, favoring C7 cyclization.

-

Neutralize with dilute HCl and extract.

-

Purify via HPLC or recrystallization.

-

Synthesis Workflow Diagram

Caption: Total synthesis route via Claisen Rearrangement and selective cyclization.

Technical Comparison: Biosynthesis vs. Chemical Synthesis

| Feature | Biosynthesis (Natural) | Chemical Synthesis (Lab) |

| Precursor | Phenylalanine / DMAPP | 5,7-Dihydroxycoumarin / Prenyl Bromide |

| Key Mechanism | Enzymatic Prenylation (Electrophilic) | Claisen Rearrangement (Sigmatropic) |

| Regioselectivity | Controlled by enzyme specificity | Controlled by thermodynamics and steric hindrance |

| Yield | Low extraction yield (<0.1% from biomass) | Moderate to High (Total yield ~40-60%) |

| Scalability | Poor (requires massive plant material) | Good (reproducible, scalable reagents) |

Experimental Validation & Quality Control

To ensure the trustworthiness of the synthesized this compound, the following analytical signatures must be verified:

-

¹H NMR (500 MHz, CDCl₃):

-

Look for the gem-dimethyl signals of the pyran ring (approx. δ 1.4–1.5 ppm).

-

Identify the AB spin system of the pyran double bond (δ 5.5–6.5 ppm, J ≈ 10 Hz).

-

Confirm the C5-OH proton (singlet, often downfield >10 ppm if H-bonded, or broad).

-

Verify the 1,1-dimethylallyl side chain signals (vinyl protons).

-

-

Mass Spectrometry (HRMS):

-

Calculate exact mass for C₁₉H₂₀O₄: 312.1362 Da .

-

Observe characteristic fragmentation: Loss of methyl radical [M-15]⁺ and CO [M-28]⁺.

-

-

HPLC Purity:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water gradient.

-

Detection: UV at 254 nm and 365 nm (Coumarins are highly fluorescent).

-

References

-

Synthesis and Cytotoxicity of Coumarin Derivatives and this compound. Asian Journal of Chemistry, 2013.[2] Link

-

This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway. International Journal of Molecular Sciences, 2022. Link

-

Claisen rearrangements. XIII. Synthesis of the natural coumarins, this compound, dentatin and clausarin. Journal of Chemical Research, 1984.[3] Link

-

PubChem Compound Summary for CID 5320206, this compound. National Library of Medicine. Link

-

New derivatives of a natural this compound. ResearchGate, 2020. Link

Sources

- 1. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ORCID [orcid.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. An Overview on the Synthesis of Fused Pyridocoumarins with Biological Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dentatin Induces Apoptosis in Prostate Cancer Cells via Bcl-2, Bcl-xL, Survivin Downregulation, Caspase-9, -3/7 Activation, and NF-κB Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. krex.k-state.edu [krex.k-state.edu]

- 10. Total Synthesis of Complestatin: Development of a Pd(0)-mediated Indole Annulation for Macrocyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

An In-Depth Technical Guide to In Silico Studies of Nordentatin and Its Targets

Introduction

Nordentatin, a naturally occurring coumarin derivative isolated from plants such as Clausena harmandiana and Clausena excavata, has emerged as a compound of significant interest in oncological research.[1][2][3] Exhibiting cytotoxic effects against a range of cancer cell lines, including neuroblastoma, breast cancer, and cervical cancer, this compound presents a promising scaffold for the development of novel anti-cancer therapeutics.[1][3] The primary goal of preclinical drug discovery is to identify and validate molecular targets and to characterize the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of lead compounds. In this context, in silico methodologies provide a robust framework for rapidly and cost-effectively elucidating the mechanisms of action of natural products like this compound, thereby accelerating their translation into clinical candidates.[2][4]

This technical guide provides a comprehensive overview of the in silico workflows employed to investigate the interactions between this compound and its putative protein targets. As a Senior Application Scientist, the narrative that follows is grounded in field-proven insights, emphasizing not just the "how" but the "why" behind each experimental choice. Every protocol is designed as a self-validating system, ensuring scientific rigor and reproducibility.

Target Identification and Rationale

The efficacy of a therapeutic agent is intrinsically linked to its interaction with specific molecular targets. For this compound, several proteins have been identified as being modulated by its activity, primarily in the context of cancer cell proliferation, apoptosis, and migration.[1][5][6]

-

Glycogen Synthase Kinase 3 (GSK-3): This serine/threonine kinase is a pivotal regulator in a multitude of cellular processes, and its aberrant activity is implicated in various pathologies, including cancer. This compound has been shown to inhibit the phosphorylation of GSK-3, a key event in its regulatory mechanism.[1][7]

-

Myeloid Cell Leukemia 1 (Mcl-1): An anti-apoptotic protein belonging to the Bcl-2 family, Mcl-1 is often overexpressed in cancer cells, contributing to their survival. This compound treatment leads to the downregulation of Mcl-1, thereby promoting apoptosis.[1][7]

-

Caspase-3: As a key executioner caspase, the activation of caspase-3 is a hallmark of apoptosis. This compound has been observed to induce the cleavage and activation of caspase-3 in cancer cells.[1][7]

-

Matrix Metalloproteinase-9 (MMP-9): This enzyme plays a crucial role in the degradation of the extracellular matrix, a process that is essential for cancer cell invasion and metastasis. This compound has been found to suppress the expression of MMP-9.[1][7]

-

Survivin: A member of the inhibitor of apoptosis (IAP) protein family, survivin is overexpressed in most human tumors and is associated with a poor prognosis. An in silico study has suggested that this compound can act as a ligand inhibitor of survivin.[8]

-

Phosphodiesterase 4B (PDE4B): The inhibition of the cAMP pathway is a target for anti-cancer drugs. A computational study has explored this compound derivatives as potential inhibitors of PDE4B.[9]

The interconnectedness of these targets suggests that this compound may function as a multi-targeted agent, a desirable characteristic for cancer therapeutics.[1] The inhibition of GSK-3 phosphorylation by this compound appears to be a central event, leading to downstream effects on Mcl-1, caspase-3, and MMP-9, ultimately resulting in reduced proliferation and migration of cancer cells.[1][5][6]

Signaling Pathway of this compound's Anticancer Activity

The following diagram illustrates the putative signaling pathway through which this compound exerts its anticancer effects, based on current research.

Caption: Putative signaling pathway of this compound in cancer cells.

In Silico Workflow for this compound Studies

A systematic in silico investigation of this compound involves a multi-step process, beginning with target identification and culminating in the prediction of its pharmacokinetic properties. This workflow is designed to provide a holistic view of the compound's potential as a drug candidate.

Caption: A generalized in silico workflow for the study of this compound.

Detailed Methodologies

Part A: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] This method is instrumental in understanding the binding mode of this compound to its protein targets at an atomic level.

Experimental Protocol: Molecular Docking of this compound with GSK-3

-

Protein Preparation:

-

Objective: To prepare the GSK-3 protein structure for docking by removing non-essential molecules and adding necessary hydrogens.

-

Procedure:

-

Obtain the 3D crystal structure of human GSK-3 from the Protein Data Bank (PDB).

-

Using molecular visualization software such as PyMOL or UCSF Chimera, remove water molecules, co-factors, and any co-crystallized ligands from the PDB file.[11]

-

Add polar hydrogens to the protein structure, as they are crucial for forming hydrogen bonds.

-

Assign partial charges to the protein atoms. The Gasteiger charge calculation method is commonly used.

-

Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.[12]

-

-

Causality: Water molecules can interfere with the docking process, and their removal simplifies the system. The addition of hydrogens and assignment of charges are essential for accurately calculating the binding energy.

-

-

Ligand Preparation:

-

Objective: To generate a 3D conformer of this compound and prepare it for docking.

-

Procedure:

-

Obtain the 2D structure of this compound from a chemical database like PubChem.

-

Convert the 2D structure into a 3D structure using a program like Open Babel.

-

Perform energy minimization on the 3D structure to obtain a low-energy conformation.

-

Assign rotatable bonds, which allows for ligand flexibility during docking.

-

Save the prepared ligand structure in the PDBQT file format.

-

-

Causality: Energy minimization ensures that the starting ligand conformation is energetically favorable. Defining rotatable bonds is critical for exploring the conformational space of the ligand within the protein's binding site.

-

-

Grid Box Generation:

-

Objective: To define the search space for the docking simulation on the target protein.

-

Procedure:

-

Identify the active site of GSK-3. This can be determined from the literature or by locating the binding site of a co-crystallized inhibitor.

-

Define a 3D grid box that encompasses the entire active site. The size and center of the grid box are critical parameters.[12]

-

-

Causality: The grid box confines the docking search to the region of interest, significantly improving the efficiency of the calculation.

-

-

Docking Simulation:

-

Objective: To run the docking simulation using AutoDock Vina.

-

Procedure:

-

Use the command-line interface of AutoDock Vina, providing the prepared protein and ligand files, and the grid box parameters as input.[12]

-

The exhaustiveness parameter can be adjusted to control the thoroughness of the search. Higher values increase the likelihood of finding the optimal binding pose but also increase the computational time.

-

-

Causality: AutoDock Vina employs a Lamarckian genetic algorithm to explore the conformational and rotational space of the ligand within the active site, identifying the binding poses with the lowest free energy of binding.

-

-

Analysis of Results:

-

Objective: To analyze the docking results to understand the binding interactions.

-

Procedure:

-

Examine the binding affinity scores (in kcal/mol) for the different binding poses. More negative values indicate a stronger binding affinity.[12][13]

-

Visualize the top-ranked binding pose in complex with the protein using PyMOL or Discovery Studio Visualizer.

-

Identify the key amino acid residues involved in the interaction with this compound, noting hydrogen bonds and hydrophobic interactions.[13]

-

-

Causality: The analysis of binding interactions provides insights into the molecular basis of this compound's inhibitory activity against GSK-3.

-

Part B: Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide a means to study the physical movements of atoms and molecules over time.[14] In the context of drug discovery, MD simulations are used to validate docking poses and to assess the stability of the ligand-protein complex in a simulated physiological environment.

Experimental Protocol: MD Simulation of the this compound-GSK-3 Complex

-

System Preparation:

-

Objective: To prepare the docked complex for MD simulation.

-

Procedure:

-

The top-ranked docked pose of the this compound-GSK-3 complex is used as the starting structure.

-

Select an appropriate force field (e.g., AMBER, CHARMM, GROMOS) to describe the interatomic interactions. The choice of force field is critical for the accuracy of the simulation.

-

Generate the topology file for the this compound ligand using a tool like the Automated Topology Builder (ATB) or by manual parameterization.

-

Place the complex in a periodic box of a chosen shape (e.g., cubic, dodecahedron).[15]

-

Solvate the system with a pre-equilibrated water model (e.g., TIP3P, SPC/E).

-

Add counter-ions (e.g., Na+, Cl-) to neutralize the system.[16]

-

-

Causality: The force field dictates the potential energy of the system. Solvation mimics the aqueous environment of the cell, and neutralization ensures the electrostatic stability of the system.

-

-

Energy Minimization:

-

Objective: To relax the system and remove any steric clashes or unfavorable geometries.

-

Procedure:

-

Perform energy minimization using the steepest descent algorithm followed by the conjugate gradient algorithm.

-

-

Causality: This step ensures that the system is in a low-energy state before starting the dynamics.

-

-

Equilibration:

-

Objective: To bring the system to the desired temperature and pressure.

-

Procedure:

-

Perform NVT (canonical ensemble) equilibration to stabilize the temperature of the system. Position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.[15]

-

Perform NPT (isothermal-isobaric ensemble) equilibration to stabilize the pressure and density of the system.

-

-

Causality: Equilibration ensures that the system is stable at the desired simulation conditions before the production run.

-

-

Production Run:

-

Objective: To generate the MD trajectory for analysis.

-

Procedure:

-

Run the MD simulation for a sufficient length of time (e.g., 100 ns) without any restraints.

-

-

Causality: The production run allows the system to evolve naturally, providing data on the dynamics and stability of the complex.

-

-

Trajectory Analysis:

-

Objective: To analyze the MD trajectory to assess the stability of the complex and the nature of the interactions.

-

Procedure:

-

Calculate the Root Mean Square Deviation (RMSD) of the protein and ligand to assess their structural stability over time.

-

Calculate the Root Mean Square Fluctuation (RMSF) of the protein residues to identify flexible regions.

-

Analyze the hydrogen bond occupancy between this compound and GSK-3.

-

Calculate the binding free energy using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA).

-

-

Causality: Trajectory analysis provides quantitative measures of the stability and dynamics of the this compound-GSK-3 complex, validating the docking results.

-

Caption: A step-by-step workflow for molecular dynamics simulation.

Part C: ADMET Prediction

The prediction of ADMET properties is a critical step in early-stage drug discovery, as poor pharmacokinetics and toxicity are major reasons for drug failure.[17] In silico ADMET prediction models can provide valuable insights into the drug-likeness of a compound.[18][19]

Experimental Protocol: In Silico ADMET Prediction for this compound

-

Descriptor Calculation:

-

Objective: To calculate the molecular descriptors of this compound that are used in ADMET prediction models.

-

Procedure:

-

Use software like PaDEL-Descriptor or Mordred to calculate a wide range of 1D, 2D, and 3D molecular descriptors for this compound.

-

-

Causality: Molecular descriptors are numerical representations of the chemical and physical properties of a molecule, which are used as input for predictive models.

-

-

ADMET Property Prediction:

-

Objective: To predict the ADMET properties of this compound using various online tools and software.

-

Procedure:

-

Utilize web servers like SwissADME, pkCSM, or commercial software like ADMET Predictor® to predict properties such as:

-

Absorption: Caco-2 permeability, human intestinal absorption.

-

Distribution: Blood-brain barrier permeability, plasma protein binding.[19]

-

Metabolism: Cytochrome P450 (CYP) inhibition.

-

Excretion: Renal clearance.

-

Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

-

-

-

Causality: These tools employ quantitative structure-activity relationship (QSAR) models and machine learning algorithms to predict the ADMET properties based on the compound's structure.[17][18]

-

-

Drug-Likeness Evaluation:

-

Objective: To assess whether this compound conforms to established rules for drug-likeness.

-

Procedure:

-

Evaluate this compound against Lipinski's Rule of Five, which provides a set of guidelines for oral bioavailability.

-

Consider other drug-likeness filters such as the Ghose filter and Veber's rule.

-

-

Causality: These rules are based on the physicochemical properties of known orally active drugs and can help to identify compounds with a higher probability of success in clinical development.

-

Data Presentation and Interpretation

The quantitative data generated from in silico studies should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Molecular Docking Results of this compound with Putative Targets

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| GSK-3β | 1Q5K | -8.2 | VAL70, LYS85, ASP200 |

| Survivin | 1E31 | -6.5[8] | CYS84, PHE101, GLU105 |

| PDE4B | 3G3L | -7.9 | TYR103, HIS104, MET217[9] |

Note: The binding affinity and interacting residues for GSK-3β and PDE4B are hypothetical examples for illustrative purposes, while the data for Survivin is from a published study.

Table 2: Predicted ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

| Molecular Weight | 312.36 g/mol | Complies with Lipinski's Rule (<500) |

| LogP | 3.5 | Good lipophilicity |

| H-bond Donors | 1 | Complies with Lipinski's Rule (≤5) |

| H-bond Acceptors | 4 | Complies with Lipinski's Rule (≤10) |

| Caco-2 Permeability | High | Good intestinal absorption predicted |

| BBB Permeability | Low | Unlikely to cross the blood-brain barrier |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |

| AMES Toxicity | Non-toxic | Low mutagenic potential predicted |

| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity predicted |

Note: The predicted ADMET values are hypothetical and for illustrative purposes.

Conclusion and Future Directions

The in silico approaches detailed in this guide provide a powerful framework for elucidating the therapeutic potential of this compound. Molecular docking and molecular dynamics simulations offer profound insights into the molecular interactions that underpin its biological activity, while ADMET prediction helps to assess its drug-likeness. The evidence suggests that this compound is a promising multi-targeted agent, with its inhibitory effect on the GSK-3 pathway being a key mechanism of its anti-cancer properties.

While in silico studies are invaluable for hypothesis generation and prioritization, they are not a substitute for experimental validation. The findings from these computational studies should be used to guide future in vitro and in vivo experiments, such as:

-

Enzymatic assays to confirm the inhibitory activity of this compound against GSK-3 and other putative targets.

-

Cell-based assays to validate the downstream effects on signaling pathways.

-

Animal models of cancer to evaluate the efficacy and pharmacokinetic profile of this compound in vivo.

By integrating computational and experimental approaches, the journey of this compound from a natural product to a potential clinical candidate can be significantly accelerated.

References

-

Boonyarat, C., et al. (2022). This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway. Current Issues in Molecular Biology, 44(3), 1062-1074. [Link]

-

Abdjan, M. I., et al. (2020). In silico approach: biological prediction of this compound derivatives as anticancer agent inhibitors in the cAMP pathway. RSC Advances, 10(71), 42733-42743. [Link]

-

Abdjan, M. I., et al. (2020). In silico approach: biological prediction of this compound derivatives as anticancer agent inhibitors in the cAMP pathway. RSC Advances, 10(71), 42733–42743. [Link]

-

Eswaramoorthy, R., et al. (2021). In silico Molecular Docking, DFT Analysis and ADMET Studies of Carbazole Alkaloid and Coumarins from Roots of Clausena anisata: A Potent Inhibitor for Quorum Sensing. Journal of Inflammation Research, 14, 269–285. [Link]

-

Wang, Y., et al. (2023). The function of natural compounds in important anticancer mechanisms. Frontiers in Pharmacology, 14, 1185953. [Link]

-

ResearchGate. (2021). In silico analysis of molecular interactions between the anti-apoptotic protein survivin and dentatin, this compound, and quercetin. [Link]

-

CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. [Link]

-

SciSpace. (2020). New derivatives of a natural this compound. [Link]

-

PubMed. (2022). This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway. [Link]

-

ResearchGate. (n.d.). The effects of this compound on proteins involved in cell development and apoptosis. [Link]

-

MDPI. (2022). This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway. [Link]

-

YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. [Link]

-

National Center for Biotechnology Information. (n.d.). In Silico ADME Methods Used in the Evaluation of Natural Products. [Link]

-

Graphviz. (2024). DOT Language. [Link]

-